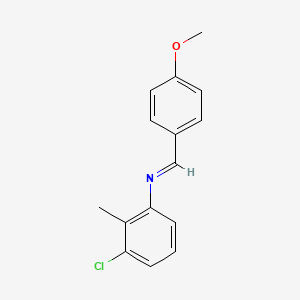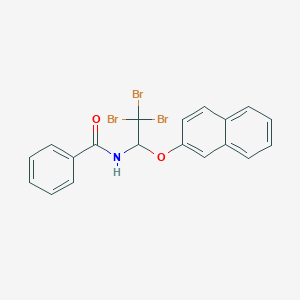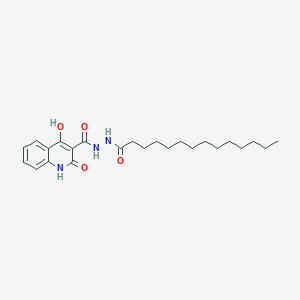![molecular formula C22H19ClN4O3S B11988502 5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine](/img/structure/B11988502.png)
5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone is a complex organic compound with the molecular formula C22H19ClN4O3S and a molecular weight of 454.939 g/mol . This compound is known for its unique structure, which includes a benzaldehyde moiety substituted with three methoxy groups and a thieno[2,3-d]pyrimidine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone typically involves multiple steps. One common method starts with the preparation of 2,4,5-trimethoxybenzaldehyde from 2,4,5-trimethoxybenzyl alcohol using oxidizing agents such as N-methylmorpholine-N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP) in dichloromethane . The resulting aldehyde is then reacted with 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl hydrazine under acidic conditions to form the final hydrazone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2,4,5-Trimethoxybenzoic acid.
Reduction: 2,4,5-Trimethoxybenzyl hydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a COX-2 inhibitor, which could have anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone can be compared with other similar compounds:
2,4,5-Trimethoxybenzaldehyde: Shares the same benzaldehyde core but lacks the thieno[2,3-d]pyrimidine ring.
Thieno[2,3-d]pyrimidine Derivatives: Similar in structure but may have different substituents on the thieno[2,3-d]pyrimidine ring.
COX-2 Inhibitors: Other COX-2 inhibitors like celecoxib and rofecoxib have different core structures but similar biological activity.
This compound’s unique combination of a benzaldehyde core with a thieno[2,3-d]pyrimidine ring and a hydrazone linkage distinguishes it from other related compounds, providing it with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H19ClN4O3S |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H19ClN4O3S/c1-28-17-9-19(30-3)18(29-2)8-14(17)10-26-27-21-20-16(11-31-22(20)25-12-24-21)13-4-6-15(23)7-5-13/h4-12H,1-3H3,(H,24,25,27)/b26-10+ |
Clé InChI |
AGDSVMABGBYZKJ-NSKAYECMSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1/C=N/NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C=NNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988448.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11988456.png)
![6-Tert-butyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile](/img/structure/B11988470.png)
![2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide](/img/structure/B11988479.png)
![Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]-](/img/structure/B11988495.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988498.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988507.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988514.png)
